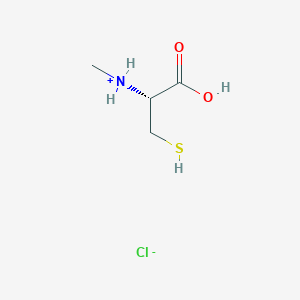

3-Mercapto-2-(methylamino)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

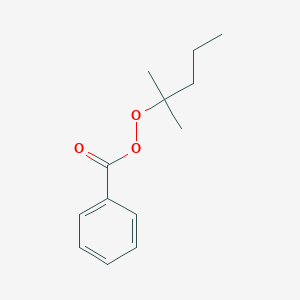

3-Mercapto-2-(methylamino)propanoic acid hydrochloride is a compound of interest in various fields of chemistry and biochemistry, particularly for its potential applications in chemical synthesis and biological studies. This compound is characterized by its mercapto and methylamino functional groups, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related α-mercapto derivatives involves condensation reactions with aldehydes or ketones, providing a method for producing α-branched α-mercapto acids or esters with high enantiomeric excesses without racemization (Strijtveen & Kellogg, 1987). Another synthetic route for related compounds involves the reaction with α-acetamidoacrylic acid and methylamine, showcasing methods for producing amino acids with specific functional groups (Hu & Ziffer, 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Mercapto-2-(methylamino)propanoic acid hydrochloride can be elucidated using techniques such as X-ray crystallography, which confirms the cis-arrangement of diastereomers and provides insights into the stereochemistry of the compound (Strijtveen & Kellogg, 1987).

Chemical Reactions and Properties

3-Mercapto-2-(methylamino)propanoic acid hydrochloride can undergo various chemical reactions, including mercaptolysis and reactions with electrophiles, due to its mercapto group. These reactions are key to modifying the compound for specific applications, such as synthesizing S-glycosyl and S-alkyl derivatives with potential anticancer activities (Saad & Moustafa, 2011).

Physical Properties Analysis

The physical properties of related mercapto acids, including solubility, melting point, and stability, can be analyzed through various spectroscopic and chromatographic techniques. These properties are crucial for determining the compound's applicability in different solvents and conditions (Schettgen, Musiol, & Kraus, 2008).

Chemical Properties Analysis

The chemical properties of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride, such as its reactivity with various chemical reagents, stability under different conditions, and potential for forming derivatives, are of significant interest. Studies on similar compounds have shown that the presence of mercapto and amino groups can significantly influence these properties, enabling the synthesis of compounds with varied biological and chemical activities (Ma, Fang, Bai, & Guo, 2013).

科学的研究の応用

Synthesis and Applications in Cancer Research

3-Mercapto-2-(methylamino)propanoic acid hydrochloride and its derivatives have been investigated for their potential in cancer research. A study by Saad & Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one. Some derivatives showed significant in vitro anticancer activity against different cancer cell lines, highlighting their potential as cytotoxic agents in cancer treatment (Saad & Moustafa, 2011).

Drug-Metalloprotein Interactions

The compound has been used in studies to understand drug-metalloprotein interactions. Puerta & Cohen (2002) used a zinc complex with 3-mercapto-2-(methylamino)propanoic acid hydrochloride derivative to investigate the binding modes of thiol-derived matrix metalloproteinase (MMP) inhibitors. This study provides insights into the binding conformation of these inhibitors, crucial for understanding their mechanism of action and for drug design (Puerta & Cohen, 2002).

Quantum Dot Synthesis

The compound's derivatives have applications in nanotechnology, specifically in quantum dot synthesis. Ma et al. (2013) used mercapto acids including a derivative of 3-mercapto-2-(methylamino)propanoic acid hydrochloride as capping agents to prepare CdTe quantum dots. The study revealed the influence of methyl side groups of mercapto acids on the growth rate, size distribution, fluorescence, and solution stability of quantum dots, crucial for their application in various technological fields (Ma et al., 2013).

Synthesis of Enantiomerically Pure Compounds

The compound has been utilized in the synthesis of enantiomerically pure compounds. Strijtveen & Kellogg (1987) prepared optically active α-mercapto derivatives of propanoic and other carboxylic acids. These derivatives are useful in synthesizing α-branched α-mercaptocarboxylic acids or esters in high enantiomeric excesses, which are valuable in pharmaceutical chemistry (Strijtveen & Kellogg, 1987).

Safety And Hazards

This compound is air sensitive and hygroscopic . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

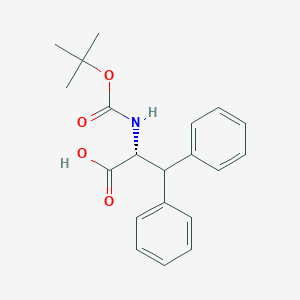

IUPAC Name |

2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZVXTJDDOYGIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CS)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Mercapto-2-(methylamino)propanoic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)